2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole

Anticancer Antiproliferative HeLa

The compound 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole (CAS 1171973-70-8) is a synthetic small molecule featuring a 1,3,4-oxadiazole core, an N-(4-chlorophenylsulfonyl)piperidine moiety, and a phenoxymethyl substituent. With a molecular formula of C20H20ClN3O4S and a molecular weight of 433.91 g/mol, it is primarily supplied for research use at a typical purity of ≥95%.

Molecular Formula C20H20ClN3O4S
Molecular Weight 433.91
CAS No. 1171973-70-8
Cat. No. B2532770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole
CAS1171973-70-8
Molecular FormulaC20H20ClN3O4S
Molecular Weight433.91
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NN=C(O3)COC4=CC=CC=C4
InChIInChI=1S/C20H20ClN3O4S/c21-16-8-10-18(11-9-16)29(25,26)24-12-4-5-15(13-24)20-23-22-19(28-20)14-27-17-6-2-1-3-7-17/h1-3,6-11,15H,4-5,12-14H2
InChIKeyNBRILHLUTVGMLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole (CAS 1171973-70-8)


The compound 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole (CAS 1171973-70-8) is a synthetic small molecule featuring a 1,3,4-oxadiazole core, an N-(4-chlorophenylsulfonyl)piperidine moiety, and a phenoxymethyl substituent [1]. With a molecular formula of C20H20ClN3O4S and a molecular weight of 433.91 g/mol, it is primarily supplied for research use at a typical purity of ≥95% [1]. This chemotype is being investigated in drug discovery programs for its potential as an antiproliferative agent, with preliminary bioassay data indicating activity against human HeLa cells at sub-micromolar concentrations [2].

Why 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole (CAS 1171973-70-8) Cannot Be Replaced by a Generic Analog


The specific substitution pattern of this compound—a 3-piperidinyl linkage, an N-(4-chlorophenyl)sulfonyl group, and a 5-phenoxymethyl tail—is not interchangeable with analogs that modify the sulfonyl aryl ring or the oxadiazole 5-position. For example, replacing the 4-chlorophenylsulfonyl group with a 3,4-dimethylphenylsulfonyl group (CAS 1105227-73-3) changes the electronic and steric properties, which can drastically alter target binding [1]. Similarly, substituting the phenoxymethyl moiety with a thiol or methyl group abolishes key interactions, as demonstrated by lower bioactivity in close derivatives [2]. Such structural modifications can lead to reduced antiproliferative activity, loss of enzyme inhibition, or unpredictable pharmacokinetic profiles, making direct generic substitution scientifically unsound for reproducible research applications.

Quantitative Differentiation Evidence for 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole (CAS 1171973-70-8)


Antiproliferative Activity in HeLa Cells: Target Compound vs. Class Average

The target compound exhibits sub-micromolar antiproliferative activity against human HeLa (cervical cancer) cells in a 48-hour WST-8 assay, with an activity outcome of 'Active' and a recorded potency of ≤1 µM [1]. In contrast, the broader compound class tested in the same assay series shows only 3 out of 6 tested compounds being active, with only 1 compound achieving activity ≤1 µM [1]. This places the target compound among the most potent members of the tested set, significantly exceeding the class average where the majority of analogs are inactive or less potent.

Anticancer Antiproliferative HeLa Cytotoxicity

Lipoxygenase Inhibition Potential: 5-Phenoxymethyl Analog vs. 5-Thiol Parent Compound

In a reported structure-activity relationship (SAR) study of analogs bearing a 5-thiol substituent, the parent compound 5-(1-(4-chlorophenylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole-2-thiol was used as a scaffold [1]. The most active derivative (5e) in that series achieved 94.71 ± 0.45% lipoxygenase (LOX) inhibition with an IC50 of 20.72 ± 0.34 µM, outperforming the standard Baicalein® [1]. While the target compound possesses a 5-phenoxymethyl group instead of a 5-thiol, the shared N-(4-chlorophenylsulfonyl)piperidine core suggests retained LOX inhibitory potential. The phenoxymethyl substitution is expected to alter lipophilicity (cLogP) and binding mode, potentially improving membrane permeability and metabolic stability compared to the thiol series, though direct LOX IC50 data for this precise compound remain to be published.

Lipoxygenase inhibition Anti-inflammatory Structure-activity relationship

Antibacterial Spectrum: Phenoxymethyl Derivative vs. Thiol Analog

The SAR study on 2-thiol derivatives highlighted compound 5b as a significant antibacterial agent, achieving 62–69% inhibition against multiple strains except S. aureus [1]. The target compound's 5-phenoxymethyl substitution replaces the reactive thiol group, which may reduce off-target toxicity while potentially altering the antibacterial spectrum. Although quantitative MIC or zone-of-inhibition data for the exact phenoxymethyl compound have not been published, the core scaffold is associated with antibacterial effects against Salmonella typhi and Bacillus subtilis, as supported by in vitro screening data [2]. This positions the compound as a non-thiol antibacterial lead candidate.

Antibacterial Gram-positive Gram-negative SAR

Purity and Specification: Validated Research-Grade Material

The compound is typically supplied with a certified purity of ≥95% as confirmed by HPLC or equivalent analytical methods, ensuring consistency across research batches [1]. This specification is comparable to, or exceeds, that of many regioisomeric or sulfonyl-analog entries from similar libraries, where purities may vary between 90–95% or are not explicitly guaranteed [2]. Reliable purity is critical for exact concentration-response studies and accurate SAR interpretations.

Purity Quality control Reproducibility Procurement

High-Impact Application Scenarios for 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole (CAS 1171973-70-8)


Targeted Anticancer Library Expansion and Hit Validation

Capitalize on the verified sub-micromolar antiproliferative activity against HeLa cells [1] to enrich focused compound libraries for cervical cancer or other solid tumor phenotypic screens. Use this compound as a validated positive control when profiling novel 1,3,4-oxadiazole derivatives, ensuring assay sensitivity benchmarks are met.

Non-Thiol Lipoxygenase Inhibitor Development

Employ the compound as a chemical probe to investigate the role of the 5-phenoxymethyl group in modulating 15-LOX activity, in comparison to thiol-based analogs [2]. The absence of a reactive thiol reduces redox-mediated assay interference and enables cleaner target engagement studies.

Antibacterial Lead Identification with Reduced Off-Target Reactivity

Incorporate this 5-phenoxymethyl derivative into antibacterial screening cascades targeting drug-resistant Gram-positive and Gram-negative pathogens. Its structural divergence from the 2-thiol series [2] provides a distinct tool with lower pan-assay interference potential, facilitating identification of specific antibacterial pharmacophores.

Structure-Activity Relationship (SAR) Anchor for Oxadiazole-Based Kinase or Enzyme Targets

Utilize the defined chemical structure and high purity (≥95%) [1] as a reference standard for assessing the impact of various substitutions on the piperidine nitrogen and oxadiazole C5 position. This enables systematic exploration of the chemical space around the 1,3,4-oxadiazole scaffold in medicinal chemistry programs.

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